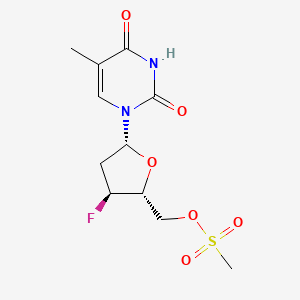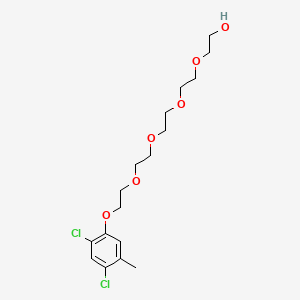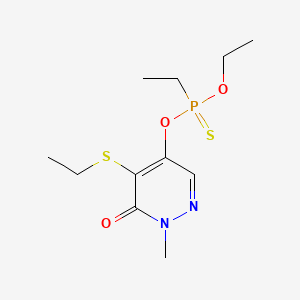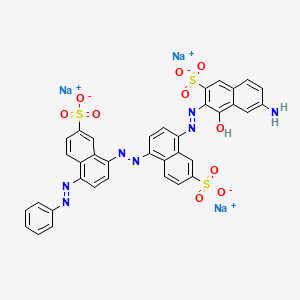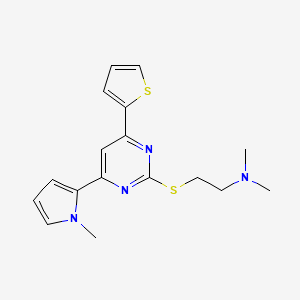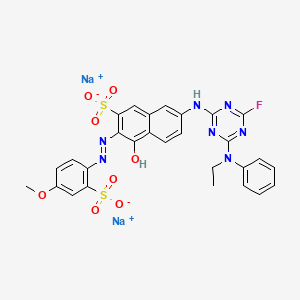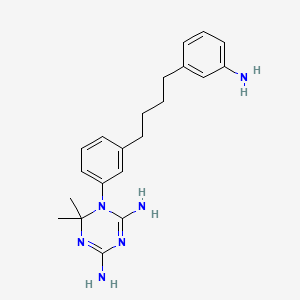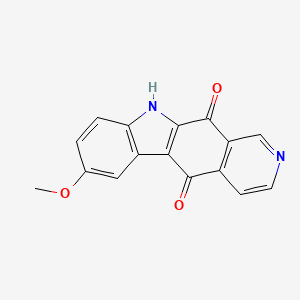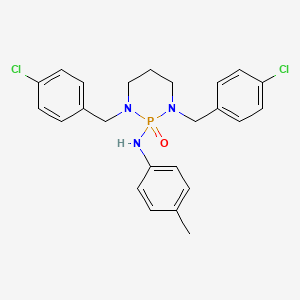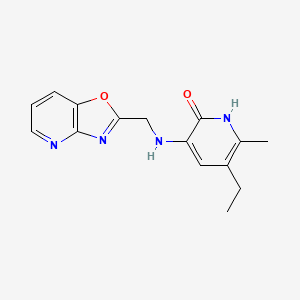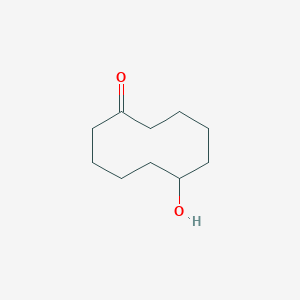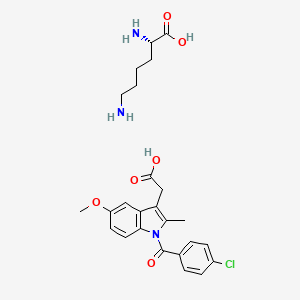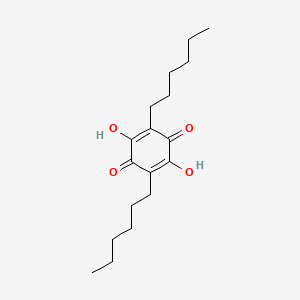
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is an organic compound belonging to the quinone family Quinones are characterized by a fully conjugated cyclic dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with a benzoquinone derivative, such as 2,5-dihydroxybenzoquinone.
Alkylation: The hydroxyl groups at positions 3 and 6 are alkylated using hexyl bromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives with different oxidation states.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Produces higher oxidation state quinones.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted quinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to its quinone structure.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, thereby modulating their activity and protecting cells from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-3,6-dihydroxybenzo-1,4-quinone: Similar structure but with methyl groups instead of hexyl groups.
2,5-Diethyl-3,6-dihydroxybenzo-1,4-quinone: Features ethyl groups instead of hexyl groups.
2,5-Dipropyl-3,6-dihydroxybenzo-1,4-quinone: Contains propyl groups instead of hexyl groups.
Uniqueness
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.
Propriétés
Numéro CAS |
28293-18-7 |
|---|---|
Formule moléculaire |
C18H28O4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2,5-dihexyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-3-5-7-9-11-13-15(19)17(21)14(18(22)16(13)20)12-10-8-6-4-2/h19,22H,3-12H2,1-2H3 |
Clé InChI |
OHUQCPADVIGHFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=O)C(=C(C1=O)O)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


